3-chlorophenyl 6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl sulfide
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Overview
Description
Pyrazolo[3,4-d]pyrimidines are a class of compounds that have shown a therapeutic interest . They are often used as a core skeleton in biologically active compounds and are considered bioisosteres of natural purines . They have been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidines often involves the condensation of aminopyrimidines with various reagents . For example, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidines is a fused nitrogen-containing heterocyclic ring system . Depending on where the nitrogen atom is located in pyridine, we can find four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .Chemical Reactions Analysis
Pyrazolo[3,4-d]pyrimidines can undergo various chemical reactions. For instance, they can be synthesized under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[3,4-d]pyrimidines can vary depending on the specific compound. In silico ADMET studies and drug-likeness studies using a Boiled Egg chart have shown suitable pharmacokinetic properties for some pyrazolo[3,4-d]pyrimidines .Scientific Research Applications
Organic Synthesis and Chemical Reactions
A study explores the domino reaction involving a structurally related compound, demonstrating formal cleavage and the formation of substituted pyrazole and aniline derivatives. This highlights the compound's utility in synthetic organic chemistry, enabling the creation of novel heterocyclic compounds with potential applications in drug development and other chemical industries (Erkin & Ramsh, 2014).
Antimicrobial and Anticancer Agents
Research has identified novel pyrazole derivatives, including compounds structurally similar to the specified chemical, showing significant antimicrobial and anticancer activities. These compounds have been synthesized from related precursors and evaluated for their efficacy, underscoring their potential as leads in the development of new therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Materials Science and Coatings
Another study focused on incorporating a similar pyrimidine derivative into polyurethane varnish and printing ink paste, demonstrating the antimicrobial effectiveness of these compounds when used as additives. This research indicates the potential of such compounds to enhance the antimicrobial properties of surface coatings, which could be beneficial in various industrial and healthcare applications (El‐Wahab et al., 2015).
Serotonin Receptor Antagonists
A series of novel 3-sulfonyl-pyrazolo[1,5-a]pyrimidines, exhibiting potent antagonistic activity against serotonin 5-HT6 receptors, showcases the therapeutic potential of these compounds in treating neurological disorders. This emphasizes the role of structural analogs in discovering new drugs for psychological and neurodegenerative diseases (Ivachtchenko et al., 2011).
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound’s fit into the CDK2 active site, forming essential hydrogen bonds with Leu83 . This interaction results in the alteration of cell cycle progression and the induction of apoptosis within cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway . CDK2 is responsible for phosphorylation of key components for cell proliferation . Therefore, its inhibition can lead to cell cycle arrest, preventing the cells from entering the S phase from the G1 phase .
Pharmacokinetics
These properties can help in predicting the structure requirement for the observed antitumor activity .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values in the nanomolar range . The compound also exerts a significant alteration in cell cycle progression, in addition to apoptosis induction within cells .
Future Directions
Properties
IUPAC Name |
4-(3-chlorophenyl)sulfanyl-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4S2/c1-24-18-21-16-15(11-20-23(16)13-7-3-2-4-8-13)17(22-18)25-14-9-5-6-12(19)10-14/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIDAIOUGRWTPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=NN2C3=CC=CC=C3)C(=N1)SC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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